molecular formula C24H23N3O4S2 B2580195 ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 686771-31-3

ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2580195
CAS No.: 686771-31-3
M. Wt: 481.59
InChI Key: NIWHUDWJWFFIQU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, a benzoate ester, and a sulfanylacetamido linkage, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Common reagents include sulfur, amines, and carbonyl compounds.

    Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the thienopyrimidine ring with a 4-methylphenyl group. This can be achieved using Friedel-Crafts alkylation or other suitable methods.

    Formation of the Sulfanylacetamido Linkage: This step involves the introduction of a sulfanylacetamido group to the thienopyrimidine core. Common reagents include thiols and acylating agents.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair, protein synthesis, and signal transduction.

    Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-(2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate can be compared with other thienopyrimidine derivatives:

    Similar Compounds: Thienopyrimidine derivatives with different substituents, such as ethyl 4-(2-{[3-(phenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate.

    Uniqueness: The presence of the 4-methylphenyl group and the specific sulfanylacetamido linkage in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-3-31-23(30)16-6-8-17(9-7-16)25-20(28)14-33-24-26-19-12-13-32-21(19)22(29)27(24)18-10-4-15(2)5-11-18/h4-11H,3,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWHUDWJWFFIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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